molecular formula C21H24O7 B12767152 8O4Guf7mhz CAS No. 884317-95-7

8O4Guf7mhz

Cat. No.: B12767152
CAS No.: 884317-95-7
M. Wt: 388.4 g/mol
InChI Key: ZOKAXJSLKDRFAW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2’,4’,6’-tris(methoxymethoxy) chalcone (also known by its identifier 8O4Guf7mhz) is a synthetic derivative of butein, a natural chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-tris(methoxymethoxy) chalcone involves the condensation of 2,4,6-tris(methoxymethoxy)benzaldehyde with acetophenone under basic conditions. The reaction typically employs a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-tris(methoxymethoxy) chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, reduced ketones, alcohols, and substituted chalcones .

Scientific Research Applications

Mechanism of Action

The anti-inflammatory activity of 2’,4’,6’-tris(methoxymethoxy) chalcone is primarily mediated through the induction of heme oxygenase-1 (HO-1). The α,β-unsaturated ketone moiety acts as a Michael acceptor, interacting with nucleophilic species like glutathione or cysteine residues on proteins. This interaction leads to the inhibition of pro-inflammatory pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 2’,4’,6’-tris(methoxymethoxy) chalcone stands out due to its potent anti-inflammatory activity via the HO-1 pathway. The presence of methoxymethoxy groups enhances its stability and bioavailability compared to other chalcones .

Properties

CAS No.

884317-95-7

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-3-phenyl-1-[2,4,6-tris(methoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H24O7/c1-23-13-26-17-11-19(27-14-24-2)21(20(12-17)28-15-25-3)18(22)10-9-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3/b10-9+

InChI Key

ZOKAXJSLKDRFAW-MDZDMXLPSA-N

Isomeric SMILES

COCOC1=CC(=C(C(=C1)OCOC)C(=O)/C=C/C2=CC=CC=C2)OCOC

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)C(=O)C=CC2=CC=CC=C2)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.